molecular formula C18H18FN3O2 B5380513 1-[2-(4-fluorophenyl)ethyl]-5-oxo-N-pyridin-3-ylpyrrolidine-3-carboxamide

1-[2-(4-fluorophenyl)ethyl]-5-oxo-N-pyridin-3-ylpyrrolidine-3-carboxamide

Cat. No. B5380513
M. Wt: 327.4 g/mol
InChI Key: YJHAJVURZGOCGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-(4-fluorophenyl)ethyl]-5-oxo-N-pyridin-3-ylpyrrolidine-3-carboxamide is a chemical compound that belongs to the pyrrolidine class of compounds. It is commonly referred to as FPEP and is known for its potential use in scientific research.

Mechanism of Action

FPEP selectively binds to the sigma-1 receptor, which is located in the endoplasmic reticulum and plasma membrane of cells. This binding activates the receptor, leading to the modulation of various intracellular signaling pathways. FPEP has been shown to have neuroprotective effects, including the prevention of neuronal death and the promotion of neuronal survival.
Biochemical and Physiological Effects
FPEP has been found to have a range of biochemical and physiological effects. It has been shown to modulate calcium signaling, reduce oxidative stress, and inhibit the production of pro-inflammatory cytokines. FPEP has also been found to improve cognitive function and memory in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using FPEP in lab experiments is its high selectivity for the sigma-1 receptor. This allows for more targeted research on the receptor's role in various physiological and pathological processes. However, one limitation of using FPEP is its relatively low potency compared to other sigma-1 receptor ligands. This may limit its effectiveness in certain experiments.

Future Directions

There are several future directions for the research of FPEP. One area of interest is its potential use in the treatment of neurodegenerative diseases. Further research is needed to determine its efficacy in animal models and potential use in clinical trials. Another area of interest is its potential use in the treatment of pain, as the sigma-1 receptor has been implicated in pain modulation. Additionally, further research is needed to optimize the synthesis of FPEP and improve its potency for use in lab experiments.

Synthesis Methods

The synthesis of FPEP involves a multi-step process that begins with the reaction of 4-fluorophenylacetic acid with ethylene oxide to form 2-(4-fluorophenyl)ethanol. This intermediate is then reacted with pyridine-3-carboxylic acid to form the desired product, FPEP.

Scientific Research Applications

FPEP has been found to have potential use in scientific research, particularly in the field of neuroscience. It has been shown to selectively target the sigma-1 receptor, which is involved in various physiological and pathological processes. FPEP has been studied for its potential use in the treatment of neurodegenerative diseases, including Alzheimer's and Parkinson's disease.

properties

IUPAC Name

1-[2-(4-fluorophenyl)ethyl]-5-oxo-N-pyridin-3-ylpyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FN3O2/c19-15-5-3-13(4-6-15)7-9-22-12-14(10-17(22)23)18(24)21-16-2-1-8-20-11-16/h1-6,8,11,14H,7,9-10,12H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJHAJVURZGOCGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)CCC2=CC=C(C=C2)F)C(=O)NC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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